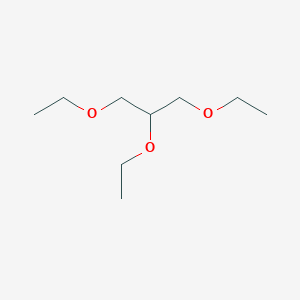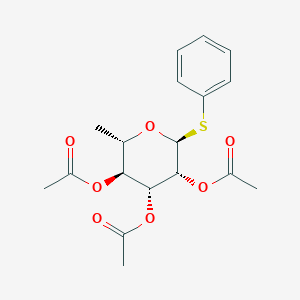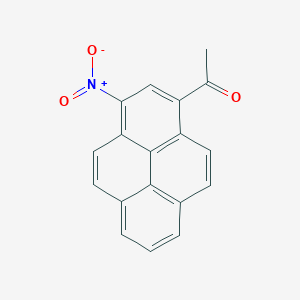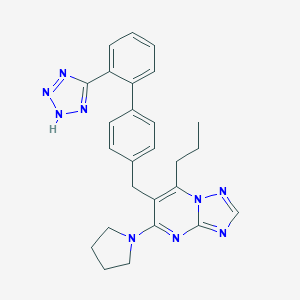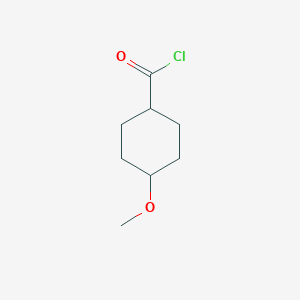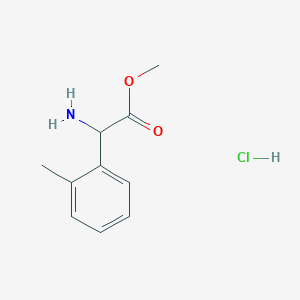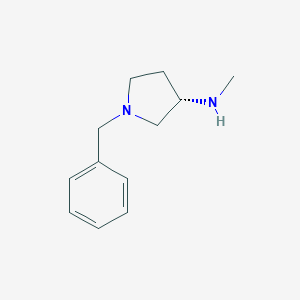
2-Piperazin-1-yl-benzamide
Descripción general
Descripción
2-Piperazin-1-yl-benzamide (2PBA) is an organic compound belonging to the class of piperazine compounds. It is a white crystalline solid that is soluble in water and ethanol. 2PBA is used as an intermediate in organic synthesis and as a reagent in the synthesis of various organic compounds. It is also used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
“2-Piperazin-1-yl-benzamide” has been used in the design and synthesis of novel derivatives that exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These derivatives have been found to be non-toxic to human cells, making them potential candidates for further development .
Antiviral Therapeutics
Benzamide-based compounds, including “2-Piperazin-1-yl-benzamide”, have demonstrated notable antiviral activities against the H5N1 influenza virus. This indicates their potential in developing antiviral therapeutics.
Anticancer Applications
Mecanismo De Acción
Target of Action
The primary target of 2-Piperazin-1-yl-benzamide (PNT) is DNA gyrase , an enzyme that is crucial for DNA replication in bacteria . This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils that are introduced during processes such as transcription and replication .
Mode of Action
PNT interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition is likely due to PNT binding to the enzyme, which prevents it from carrying out its normal function of introducing negative supercoils into DNA . The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation.
Biochemical Pathways
The inhibition of DNA gyrase by PNT affects the DNA replication pathway in bacteria . DNA gyrase is responsible for relieving the torsional strain that builds up ahead of the replication fork as the DNA is unwound. By inhibiting this enzyme, PNT prevents the proper replication of bacterial DNA, leading to cell death .
Pharmacokinetics
It is known that pnt exhibits antimicrobial activity, suggesting that it is able to reach its target in bacterial cells
Result of Action
The result of PNT’s action is the disruption of bacterial cells . More than 50% of microbial cells take up PNT within 30 minutes . Transmission electron microscopy has revealed hollowed-out bacterial cytoplasms in specimens treated with PNT, although there is no disintegration of the bacterial membrane . This suggests that PNT’s action results in significant cellular disruption.
Action Environment
It is known that the efficacy of pnt can be influenced by the concentration of the compound, with higher concentrations leading to greater antimicrobial activity
Propiedades
IUPAC Name |
2-piperazin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-3-1-2-4-10(9)14-7-5-13-6-8-14/h1-4,13H,5-8H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKGMQCJZSRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443056 | |
| Record name | 2-Piperazin-1-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-yl-benzamide | |
CAS RN |
179480-81-0 | |
| Record name | 2-Piperazin-1-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)

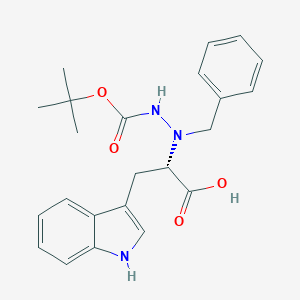
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
